6-(1-benzylpyrazol-4-yl)-3-hydroxy-1H-pyridin-2-one
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Overview
Description
6-(1-Benzylpyrazol-4-yl)-3-hydroxy-1H-pyridin-2-one is a heterocyclic compound that features both pyrazole and pyridinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-benzylpyrazol-4-yl)-3-hydroxy-1H-pyridin-2-one typically involves the condensation of pyrazole derivatives with pyridinone precursors. One common method includes the reaction of 1-benzyl-4-pyrazolecarbaldehyde with 3-hydroxy-2-pyridone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is heated to promote the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-(1-Benzylpyrazol-4-yl)-3-hydroxy-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of 6-(1-benzylpyrazol-4-yl)-3-oxo-1H-pyridin-2-one.
Reduction: Formation of 6-(1-benzylpyrazol-4-yl)-3-hydroxy-1H-pyridin-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(1-Benzylpyrazol-4-yl)-3-hydroxy-1H-pyridin-2-one has
Properties
Molecular Formula |
C15H13N3O2 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
6-(1-benzylpyrazol-4-yl)-3-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C15H13N3O2/c19-14-7-6-13(17-15(14)20)12-8-16-18(10-12)9-11-4-2-1-3-5-11/h1-8,10,19H,9H2,(H,17,20) |
InChI Key |
JYTMPJQQWIVNAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)C3=CC=C(C(=O)N3)O |
Origin of Product |
United States |
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